WS 30581B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

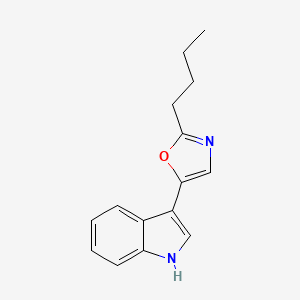

WS 30581B is a compound that belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, with its unique structure, combines the indole and oxazole rings, making it an interesting subject for research and application in various fields.

Métodos De Preparación

The synthesis of WS 30581B can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For the oxazole ring, a common approach is the cyclization of α-haloketones with primary amides . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Análisis De Reacciones Químicas

WS 30581B undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Antiplatelet Activity

WS 30581B has been identified as a potent antiplatelet agent. It functions by inhibiting platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases.

- Mechanism of Action : this compound, along with its analog WS 30581A, acts on the platelet activation pathways. Studies indicate that these compounds inhibit the aggregation of platelets induced by various agonists, suggesting their potential use in antithrombotic therapies .

- Case Study : In a study published in PubMed, this compound was shown to significantly reduce platelet aggregation in vitro, demonstrating its efficacy compared to traditional antiplatelet drugs. The inhibition rates were found to be dose-dependent, with higher concentrations yielding greater inhibition .

| Compound | Inhibition Rate (%) at 100 µM |

|---|---|

| WS 30581A | 30 |

| This compound | 40 |

| Aspirin | 60 |

Antiviral Activity

This compound exhibits antiviral properties, particularly against enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease.

- Mechanism of Action : Research indicates that this compound suppresses EV71 replication by targeting early stages of the viral life cycle. It inhibits viral RNA and protein synthesis, effectively reducing progeny viral yields .

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in viral titers in infected cells. At a concentration of 80 µM, the compound led to nearly complete inhibition of EV71-induced cytopathic effects (CPE) in human rhabdomyosarcoma cells . The antiviral efficacy was confirmed through quantitative reverse transcription polymerase chain reaction (RT-PCR) analysis, which showed marked decreases in viral RNA levels in treated cells compared to controls.

| Treatment | Viral Titer Reduction (log) |

|---|---|

| Control | 0 |

| This compound (80 µM) | ~5.0 |

| Ribavirin | Similar to this compound |

Broader Implications

The implications of this compound extend beyond these primary applications. Its structural analogs and derivatives are being explored for additional therapeutic effects, including anti-inflammatory and anticancer properties.

- Anticancer Potential : Limited studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it showed around a 30% inhibition rate on HeLa cells at a concentration of 100 µM .

- Future Research Directions : Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Investigations into molecular docking studies have begun to identify potential interactions with viral proteins and other therapeutic targets .

Mecanismo De Acción

The mechanism by which WS 30581B exerts its effects involves interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity . The oxazole ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparación Con Compuestos Similares

WS 30581B can be compared with other indole derivatives, such as:

1H-Indole, 3-(2-ethyl-5-oxazolyl)-: Similar structure but with an ethyl group instead of a butyl group.

1H-Indole, 3-(2-methyl-5-oxazolyl)-: Contains a methyl group, leading to different chemical and biological properties.

1H-Indole, 3-(2-phenyl-5-oxazolyl)-: The phenyl group introduces aromaticity, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of the indole and oxazole rings, which imparts distinct chemical and biological properties .

Propiedades

IUPAC Name |

2-butyl-5-(1H-indol-3-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-8-15-17-10-14(18-15)12-9-16-13-7-5-4-6-11(12)13/h4-7,9-10,16H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXRUFFDZPXAHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918126 |

Source

|

| Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93773-63-8 |

Source

|

| Record name | WS 30581B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.